Product packaging for Perloline(Cat. No.:CAS No. 7344-94-7)

Perloline

Cat. No.: B1206733
CAS No.: 7344-94-7
M. Wt: 333.4 g/mol
InChI Key: OWAVOYPOZCUWDT-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Perloline (CAS 7344-94-7) is a benzonaphthyridinium alkaloid of botanical origin, with a molecular formula of C20H17N2O3+ and a molecular weight of 333.37 g/mol . This compound is recognized for its occurrence in various grass species, making it a subject of interest in agricultural and phytochemical research . Studies have shown that this compound accumulates in the vegetative tissue of fescue grasses, such as tall fescue and meadow fescue, particularly during the summer months . Its concentration in plants is influenced by environmental factors, increasing with greater available nitrogen and light exposure. The specific nitrogen source also affects accumulation, with total content being highest with NO3-N fertilizer, while the highest concentration per unit of dry weight is measured with NH4-N fertilizer . In mature plants, the greatest accumulation occurs in the leaves and immature inflorescences, but it is not detected in the seeds . The biosynthesis of this compound in plants has been found to efficiently utilize tryptophan and ornithine as precursors . Researchers utilize this compound for investigating plant-biochemical interactions, studying the role of secondary metabolites in plant physiology, and exploring the chemical ecology of grasslands. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17N2O3+ B1206733 Perloline CAS No. 7344-94-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7344-94-7

Molecular Formula

C20H17N2O3+

Molecular Weight

333.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3H-benzo[f][2,7]naphthyridin-6-ium-4-one

InChI

InChI=1S/C20H16N2O3/c1-24-18-8-7-13(11-19(18)25-2)22-12-16-14(9-10-21-20(16)23)15-5-3-4-6-17(15)22/h3-12H,1-2H3/p+1

InChI Key

OWAVOYPOZCUWDT-UHFFFAOYSA-O

SMILES

COC1=C(C=C(C=C1)[N+]2=CC3=C(C=CNC3=O)C4=CC=CC=C42)OC

Canonical SMILES

COC1=C(C=C(C=C1)[N+]2=CC3=C(C=CNC3=O)C4=CC=CC=C42)OC

Other CAS No.

7344-94-7

Synonyms

perloline

Origin of Product

United States

Natural Occurrence and Distribution of Perloline

Perloline is a plant alkaloid widely found in numerous grass species. uky.edu It is particularly notable in cool-season grasses that are commonly used as forage crops. Specific species where this compound has been detected include tall fescue ( Festuca arundinacea ), meadow fescue ( Festuca elatior ), timothy ( Phleum pretense ), orchardgrass ( Dactylis glomerata ), and perennial ryegrass ( Lolium perenne ). uky.eduoregonstate.edusemanticscholar.org

The distribution of this compound within different parts of a plant varies significantly with plant age. In young tall fescue seedlings (28 days old), the majority of this compound is concentrated in the roots, accounting for approximately 70% of the total, while the leaves contain about 30%. uky.edu As the plant matures and reaches the flowering stage, the distribution shifts. In mature flowering plants, the highest concentrations of this compound are found in the leaves and immature inflorescences. uky.edu Specifically, leaves can contain about 35% of the total this compound, and the inflorescence (at 50% of spikelets at anthesis) contains approximately 25%. Lower amounts are present in the pseudostem (23%), flowering culm (12%), and roots (3%). uky.edu Notably, this compound has not been detected in the seeds of these plants. uky.edu

This compound accumulation in the vegetative tissue of tall fescue is observed to increase during the summer months. uky.eduuky.edu Among different fescue varieties and ryegrasses, meadow fescue has been shown to contain the greatest amounts of this compound, with tall fescue being intermediate, and giant fescue, ryegrasses, and yellow foxtail exhibiting low amounts of the alkaloid. uky.eduuky.edu Tryptophan and ornithine have been identified as efficient precursors in the biosynthesis of this compound. uky.eduuky.edu

Table 1: Distribution of this compound in Tall Fescue at Different Growth Stages

Plant Part28-Day Old Seedlings (% of total this compound) uky.eduMature Flowering Plants (% of total this compound) uky.edu
Roots703
Leaves3035
InflorescenceNot applicable25
PseudostemNot applicable23
Flowering CulmNot applicable12
SeedsNot detectedNot detected

Impact of Forage Management Practices

Forage management practices, particularly those related to nutrient availability and environmental conditions, significantly influence the accumulation of perloline in plants. Research findings highlight the roles of nitrogen fertilization and light in modulating this compound content. uky.eduuky.edu

This compound content has been observed to increase with an increase in available nitrogen in the soil. uky.eduuky.edu The form of nitrogen fertilizer also plays a role in the total accumulation and concentration per unit of dry weight. Total this compound accumulation is greatest when nitrate-nitrogen (NO₃-N) fertilizer is applied. uky.eduuky.edu However, the greatest this compound content per unit of dry weight is measured when ammonium-nitrogen (NH₄-N) is used. uky.eduuky.edu The differential response to NO₃-N was more pronounced at lower fertilizer treatment levels compared to higher levels. uky.edu

In addition to nitrogen, light availability also impacts this compound levels. Studies indicate that this compound content increases with increased light exposure. uky.eduuky.edu This suggests that environmental factors, including light intensity, contribute to the biosynthesis and accumulation of this alkaloid in forage grasses. uky.eduuky.edu

It is important to note that the greatest accumulation of this compound often occurs during the season when decreased bovine performance is most frequently observed, suggesting a correlation between environmental conditions, this compound levels, and animal health outcomes. uky.edu

Table 2: Influence of Nitrogen Source on this compound Accumulation

Nitrogen SourceImpact on Total this compound Accumulation uky.eduuky.eduImpact on this compound Content per Unit Dry Weight uky.eduuky.edu
Nitrate-Nitrogen (NO₃-N)GreatestLower than NH₄-N
Ammonium-Nitrogen (NH₄-N)Lower than NO₃-NGreatest

Perloline Biosynthesis and Metabolic Pathways

Identification of Primary Biosynthetic Precursors

Early investigations into perloline biosynthesis have successfully identified specific amino acids that serve as fundamental building blocks for this unique alkaloid.

Tryptophan has been identified as an efficient precursor in the biosynthesis of this compound. Studies involving the incorporation of 14C-labeled amino acids into the alkaloid in young tall fescue seedlings demonstrated that tryptophan showed significant incorporation into this compound in root tissue. scispace.com Tryptophan is an α-amino acid containing an indole (B1671886) side chain, and it is a precursor for various other important metabolites in plants, including other indole alkaloids. scirp.org

Alongside tryptophan, ornithine has also been established as an efficient precursor for this compound biosynthesis. scispace.com Similar to tryptophan, 14C-labeled ornithine was effectively incorporated into this compound, particularly in leaf tissue, suggesting its crucial role in the biosynthetic pathway. scispace.com Ornithine is a non-proteinogenic α-amino acid that plays a central role in several metabolic pathways, including the urea (B33335) cycle and the biosynthesis of other amino acids like proline and glutamate (B1630785). scirp.org

Elucidation of Proposed Biosynthetic Pathways

While the primary precursors are known, the detailed enzymatic steps leading to the formation of the complex diazaphenanthrene skeleton of this compound are not fully elucidated. However, some aspects of its pathway and tissue-specific variations have been investigated.

This compound is noted as the most important alkaloid containing a diazaphenanthrene skeleton. scispace.com Although specific, step-by-step enzymatic mechanisms for the de novo formation of this diazaphenanthrene core from tryptophan and ornithine are not extensively detailed in current literature, the involvement of these nitrogen-containing amino acids points towards a complex series of cyclization, condensation, and rearrangement reactions. Some "biogenetic-like" synthetic approaches for related diazaphenanthrene alkaloids, such as perlolidine (B1237773), have suggested an aryl shift from carbon to nitrogen as a potential step in their formation, hinting at intricate intramolecular transformations in the natural pathway. dut.ac.za The precise enzymatic machinery facilitating the fusion of the two pyridine (B92270) rings and the benzene (B151609) ring to form the characteristic diazaphenanthrene structure of this compound remains an area requiring further detailed biochemical investigation.

The distribution and biosynthesis of this compound can vary significantly between different plant tissues and developmental stages. In 28-day-old tall fescue seedlings, approximately 70% of the this compound was found in the roots, with 30% in the leaves. However, in mature flowering plants, the highest concentrations of this compound were observed in the leaves and immature inflorescences, while it was not detected in the seeds. scispace.com

Research suggests that the translocation of this compound from the root to the leaf does not fully account for the observed differences in concentration. Instead, it is hypothesized that there might be distinct biosynthetic pathways operating in the leaf compared to the root. This could involve the translocation of ornithine to the leaf, where it is either incorporated into a metabolically active pool of tryptophan for this compound biosynthesis or utilized in a separate, tissue-specific pathway. scispace.com This implies a dynamic and spatially regulated biosynthetic network for this compound within the plant.

Table 1: this compound Distribution in Tall Fescue Tissues

Plant Age/Tissue TypeRelative this compound Concentration (%)Notes
28-day old seedlings (Roots)70Higher in roots at early stage. scispace.com
28-day old seedlings (Leaves)30Lower in leaves at early stage. scispace.com
Mature flowering plants (Leaves)HighestGreatest accumulation in mature leaves. scispace.com
Mature flowering plants (Inflorescence)HighSignificant accumulation. scispace.com
Mature flowering plants (Pseudostem)ModerateIntermediate accumulation. scispace.com
Mature flowering plants (Flowering culm)LowLower accumulation. scispace.com
Mature flowering plants (Roots)LowestLower in roots at mature stage. scispace.com
SeedsNot detectedThis compound absent in seeds. scispace.com

The involvement of ornithine as a precursor links this compound biosynthesis to the broader network of amino acid metabolism, particularly the proline metabolism pathway. Ornithine is a key precursor in the biosynthesis of proline, glutamate, and citrulline. The interconversion of proline, ornithine, and glutamate is mediated by Δ¹-pyrroline-5-carboxylate (P5C), which serves as a central intermediate.

Ornithine to Proline Pathway: Ornithine can be converted to P5C by ornithine δ-aminotransferase (OAT). P5C is then reduced to proline by P5C reductase (PYCR). This pathway highlights how ornithine, a precursor for this compound, is also deeply integrated into the synthesis of other crucial amino acids.

Glutamate Connection: Proline can also be synthesized from glutamate via P5C synthetase (P5CS), which catalyzes the conversion of glutamate to glutamate-γ-semialdehyde (GSA), which spontaneously cyclizes to P5C. This interconversion between glutamate, ornithine, and proline forms a functional redox couple and is critical for maintaining cellular homeostasis and energy metabolism.

Significance in Plants: In plants, proline metabolism plays crucial roles in stress responses and development, acting as an osmoprotectant and influencing redox balance. The connection of this compound biosynthesis to these fundamental amino acid metabolic pathways suggests that its production might be influenced by the availability of these central metabolites and the physiological state of the plant.

Enzymatic Studies in this compound Biosynthesis

Current research indicates a limited understanding of the specific enzymes involved in this compound biosynthesis within forage grasses. uky.edu However, studies have identified certain amino acids as efficient precursors. Tryptophan and ornithine have been recognized as efficient precursors for this compound biosynthesis. uky.edu

Experiments involving the incorporation of 14C-labeled amino acids into this compound in young tall fescue seedlings revealed differential uptake and utilization. In root tissue, tryptophan and phenylalanine demonstrated the greatest incorporation into this compound. uky.edu In contrast, the incorporation of 14C into this compound in leaf tissue was considerably less, with the notable exception of ornithine. uky.edu This observation suggests that ornithine may be translocated to the leaf and subsequently incorporated into a metabolically active pool of tryptophan for this compound biosynthesis, or that a distinct biosynthetic pathway may exist in the leaf compared to the root. uky.edu As of the available research, specific enzymes directly catalyzing steps in the this compound biosynthetic pathway have not been definitively identified.

Chemical Synthesis and Analogues of Perloline

Laboratory Synthetic Methodologies

The laboratory synthesis of perloline has been approached from different perspectives, each with its own set of strategies and chemical transformations. These methodologies can be broadly categorized into those that attempt to mimic the proposed biosynthetic pathway and those that follow a more linear, stepwise construction of the molecule.

While a complete biomimetic synthesis of this compound has not been extensively detailed in the available literature, the principles of such an approach are based on mimicking the plausible biosynthetic pathways in the laboratory. It is hypothesized that the biosynthesis of this compound involves precursors such as tryptophan and dihydroxyphenylalanine. uky.eduuky.edu A biogenetic-like approach would, therefore, involve the strategic coupling and cyclization of derivatives of these amino acids to construct the core diazaphenanthrene skeleton of this compound. uky.edu

These strategies often rely on the inherent reactivity of the precursor molecules to form complex structures in a limited number of steps, mirroring the efficiency of enzymatic processes in nature. Such approaches are valued for their elegance and potential to generate structural diversity from common intermediates.

Stepwise chemical syntheses of this compound have been successfully developed, providing unambiguous confirmation of its structure and a reliable source of the material for further study. One notable synthetic route involves the photochemical rearrangement of an N-oxide precursor. researchgate.net This synthesis begins with the construction of a key intermediate, 5-(3,4-dimethoxyphenyl)benzo[c] dpi.qld.gov.auwikipedia.orgnaphthyridin-4(3H)-one. The N-oxide of this compound undergoes a smooth photolytic rearrangement to yield dehydrothis compound. researchgate.net

Another approach to dehydrothis compound involves an intramolecular cyclization of a benzyne (B1209423) intermediate generated from 4-(2-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. dpi.qld.gov.au This pyridinone precursor is synthesized in three steps from 2-[1-(2-bromophenyl)ethylidene]malononitrile. dpi.qld.gov.au

The final step in these syntheses is the selective reduction of dehydrothis compound to this compound. This is typically achieved using a reducing agent such as sodium bis(2-methoxyethoxy)aluminum hydride, which selectively reduces one of the carbonyl groups to the corresponding hydroxyl group, affording this compound, which can then be isolated as its hydrochloride salt. researchgate.netdpi.qld.gov.au

Synthetic Approach Key Intermediate Key Reaction Final Product
Photochemical Rearrangement5-(3,4-dimethoxyphenyl)benzo[c] dpi.qld.gov.auwikipedia.orgnaphthyridin-4(3H)-one N-oxidePhotolysisDehydrothis compound
Benzyne Cyclization4-(2-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideIntramolecular cyclizationDehydrothis compound

Synthesis and Characterization of this compound Derivatives

The synthesis of derivatives and analogues of this compound is a key area of research aimed at exploring the structure-activity relationships of this class of alkaloids. This includes the synthesis of naturally occurring related alkaloids and the creation of novel, chemically modified analogues.

Perlolyrine (B1214776) is a structurally related β-carboline alkaloid. Its formation has been studied, and it is known to arise from the reaction of L-tryptophan with intermediates of carbohydrate degradation. The synthesis of other related alkaloids, such as those with a pyrrolidine (B122466) core, has been explored through various synthetic strategies, including the ring contraction of pyridines and the use of carbohydrate-derived nitrones. nih.govnih.gov These methods provide access to a range of structurally diverse alkaloids that share some features with this compound.

The chemical modification of natural products like this compound is a common strategy in medicinal chemistry to develop new therapeutic agents with improved properties. mdpi.com While specific, extensively detailed examples of chemically modified this compound analogues are not widely reported in the available literature, general principles of chemical modification can be applied to its structure.

Advanced Analytical Methodologies for Perloline Research

Spectrophotometric Techniques for Perloline Estimation

Spectrophotometric methods offer a straightforward approach for the estimation of this compound. Early investigations involved the densitometric determination of this compound spots after separation by thin-layer chromatography (TLC), where the absorbance was measured using a densitometer uni.lu. A standard methanol (B129727) solution of this compound was used for calibration, with concentrations typically ranging from 2 µg to 6 µg per spot uni.lu.

Another established method for this compound content determination involves measuring its concentration at 470 nm using a spectrophotometer, such as a Beckman spectrophotometer nih.gov. Furthermore, a colorimetric method has been developed for the quantitative determination of this compound in fodder grasses. This method has been compared to the internationally recognized spectrofluorimetric method and found applicable as a routine analytical tool. The colorimetric method demonstrated an average variation coefficient of 4.9% and an average recovery quota ranging from 93.8% to 99.0% oregonstate.edulabsolu.ca. Fluorometric measurement has also been employed for this compound estimation following its separation by TLC metabolomicsworkbench.org.

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating this compound from complex plant matrices and for its subsequent detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and widely applied platform for metabolomics studies, including the analysis of alkaloids like this compound nih.gov. LC-MS-based targeted metabolomics has been specifically utilized for the detection and quantification of this compound nih.govmetabolomicsworkbench.org. In these analyses, this compound has been detected with a mass-to-charge ratio (m/z) of 333.123 nih.gov and identified as a protonated molecule ([M+H]+) with a calculated m/z of 333.1234 and an 18 ppm error dokumen.pub. LC-MS/MS (tandem mass spectrometry) has been used for this compound quantification, showing a linear regression R2 of 0.85 when compared to direct infusion mass spectrometry (DIMS) metabolomicsworkbench.org. This technique allows for the precise identification and measurement of this compound, even in complex biological samples derived from large-scale metabolomic surveys of perennial ryegrass metabolomicsworkbench.orgdokumen.pub. LC-MS is particularly effective for analyzing both polar and nonpolar metabolites, offering extensive coverage of the metabolome nih.gov.

Thin-Layer Chromatography (TLC) Thin-layer chromatography (TLC) has historically been a fundamental technique for the separation and analysis of this compound, particularly in early investigations. TLC involves the separation of components in a mixture on a stationary phase (e.g., silica (B1680970) gel) coated on an inert plate, using a liquid mobile phase. For this compound, TLC has been performed on standard silica gel plates (Merck Kieselgel 60) using a mobile phase mixture of n-butanol-acetic acid-water (4:3:3). Under these conditions, this compound typically exhibits an R_f value of 0.48 and appears as a characteristic yellow spot in daylight uni.lu.

TLC is utilized for both qualitative and quantitative analysis of this compound. Qualitatively, the distinct yellow color of the this compound spot aids in its identification uni.lu. Quantitatively, after chromatographic development, the absorbance of the this compound spots can be determined densitometrically uni.lu. This method has demonstrated good recovery rates, with 96 ±3% recovery when 250–2000 µg of the alkaloid were added to 5 g of dried grass metabolomicsworkbench.org. The standard deviation for this compound quantification in tall fescue samples using TLC and a spectrodensitometer has been reported as 3% or less of the mean value. TLC is valued for its simplicity, cost-effectiveness, high sensitivity, and speed, making it suitable for monitoring reaction progress, identifying compounds, and assessing purity.

Gas Chromatography (GC) Gas chromatography (GC) is an analytical technique primarily used for the separation and analysis of volatile and semi-volatile organic compounds. While GC-MS is a powerful tool for analyzing various organic molecules, including certain alkaloids, its direct application for this compound specifically is less documented compared to LC-MS or TLC nih.gov. GC-MS is often employed for volatile and primary metabolites, frequently requiring derivatization for larger or less volatile compounds nih.gov. Although some studies mention the use of capillary gas chromatography for the analysis of other loline (B1675033) alkaloids in tall fescue, specific applications of GC for this compound itself are not extensively reported in the provided literature. Given this compound's chemical structure as a diazaphenanthrene alkaloid, it may require derivatization to achieve sufficient volatility for GC analysis.

Quantitative and Qualitative Analysis in Plant Extracts

The analysis of this compound in plant extracts involves a series of steps, from extraction to the final quantitative and qualitative assessment.

Extraction Methods: The initial step in this compound analysis from plant material typically involves extraction. A common method includes macerating fresh plant material with 96% ethanol (B145695) at room temperature for several weeks until complete alkaloid extraction is achieved uni.lu. The extract is then decanted, and secondary extraction with ethanol may be performed. The combined extracts are evaporated under reduced pressure at temperatures not exceeding 40°C. The dry residue is then extracted with 2 N H2SO4 solution, filtered, and the filtrate is alkalized to pH 10 with ammonia. This compound is then extracted multiple times with chloroform (B151607) until no reaction with Dragendorff's reagent is observed, indicating complete alkaloid removal uni.lu. The combined chloroform solution is evaporated to dryness, and the residue is dissolved in methanol for subsequent analysis uni.lu.

Quantitative Analysis: Quantitative analysis aims to determine the precise amount of this compound present in plant extracts. As discussed in Section 5.1, spectrophotometric methods, including colorimetric and spectrofluorimetric techniques, are employed for this purpose oregonstate.edulabsolu.ca. Densitometric measurements after TLC separation also provide quantitative data uni.lu.

Research findings have shown varying concentrations of this compound in different grass samples. For instance, in tall fescue (Festuca arundinacea Schreb.), this compound content can range from trace amounts up to 30 mg per 100 g of dry matter uni.lu. Studies in ryegrass (Lolium) have reported this compound content measured at 470 nm, with a standard error of single determinations estimated at ±0.98% nih.gov. The highest level of this compound found in one survey was 258 mg per cent in ryegrass herbage nih.gov. LC-MS/MS is also used for the quantitative determination of this compound, providing highly accurate measurements nih.govmetabolomicsworkbench.org.

Qualitative Analysis: Qualitative analysis confirms the presence of this compound in plant extracts. This often involves preliminary phytochemical screening tests for alkaloids. In the context of TLC, the characteristic yellow color of the this compound spot under daylight serves as a qualitative indicator uni.lu. LC-MS techniques also provide qualitative information through the detection of specific m/z values and fragmentation patterns characteristic of this compound dokumen.pub.

Method Validation and Reproducibility in this compound Studies

Method validation is a critical process that ensures analytical procedures are suitable for their intended purpose, providing consistent, reliable, and accurate data. Key parameters evaluated during method validation include accuracy, precision (repeatability, intermediate precision, reproducibility), specificity, linearity, range, and robustness.

Precision and Reproducibility:

Repeatability: This refers to the precision under the same operating conditions over a short interval of time, typically within the same laboratory, by the same analyst, using the same equipment. For this compound studies, the standard error of single determinations for spectrophotometric analysis was estimated to be ±0.98% nih.gov. For TLC and spectrodensitometer methods, the standard deviation for this compound in tall fescue samples was reported as 3% or less of the mean value for spiked samples, indicating good repeatability.

Intermediate Precision: This assesses within-laboratory variations, such as different days, different analysts, or different equipment. Specific data for this compound's intermediate precision were not explicitly detailed in the provided sources, but it is a standard component of comprehensive method validation.

Reproducibility: This expresses the precision obtained when independent test results are generated using the same method on identical samples in different laboratories, by different operators, and using different equipment. The colorimetric method for this compound estimation, when compared to the spectrofluorimetric method, showed an average variation coefficient of 4.9%, indicating its suitability as a routine method, which implies a degree of reproducibility oregonstate.edulabsolu.ca. For LC-MS/MS, the linear regression R2 value of 0.85 for this compound quantification against DIMS suggests a reasonable level of consistency between different analytical approaches metabolomicsworkbench.org.

Accuracy: Accuracy measures how close the test results are to the true value. For the colorimetric method of this compound determination, the average recovery quota was 95.8% (ranging from 93.8% to 99.0%), demonstrating good accuracy oregonstate.edu.

Specificity: Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components like impurities or matrix components. Chromatographic techniques like TLC and LC-MS inherently offer high specificity by separating this compound from other compounds in the plant extract uni.ludokumen.pub.

The validation of analytical methods for this compound ensures that the data obtained are reliable and fit for the intended purpose, whether it is for research, quality control, or monitoring its presence in agricultural products.

Ecological and Biological Interactions of Perloline

Role in Plant Chemical Defense Strategies

Perloline, a biologically active plant alkaloid, is a key component in the chemical defense arsenal of many grass species, most notably tall fescue (Festuca arundinacea) uky.eduuky.edu. Its accumulation in the vegetative tissues of the plant, particularly during the summer months, plays a crucial role in protecting the plant from various environmental pressures uky.eduuky.edu. The concentration of this compound in the plant is not static; it is influenced by environmental factors such as the availability of nitrogen and light uky.eduuky.edu. Studies have shown that this compound content increases with greater nitrogen availability and light exposure uky.eduuky.edu. Specifically, total this compound accumulation is highest with nitrate-nitrogen (NO3-N) fertilizer, while the greatest concentration per unit of dry weight is observed with ammonium-nitrogen (NH4-N) uky.eduuky.edu. Within the plant, the highest concentrations of this compound are found in the leaves and immature inflorescences, while it is not detected in the seeds uky.eduuky.edu.

This compound has been identified as a significant deterrent to insect herbivores, a prime example being the Argentine Stem Weevil (Listronotus bonariensis) researchgate.netplantwiseplusknowledgebank.org. Research has demonstrated a direct relationship between the concentration of this compound in perennial ryegrass and the feeding behavior of these weevils researchgate.net. In one study, a significant negative correlation was found between this compound concentration and weevil feeding, particularly in grass infected with the NEA2 endophyte isolate researchgate.net. This suggests that higher levels of this compound in the grass tissue lead to reduced feeding by the weevils.

The protective role of this compound is also evident in the early stages of plant development. It has been observed that ryegrass seedlings can initially possess high levels of this compound, which provides them with a degree of resistance against weevil attacks plantwiseplusknowledgebank.org. However, the concentration of this protective alkaloid can decrease as the plant matures plantwiseplusknowledgebank.org. The Argentine stem weevil is a considerable pest in pastures, with adult weevils feeding on the leaves and the larvae causing more extensive damage by mining the center of tillers, which can ultimately lead to plant death lincoln.ac.nzmdpi.com. The presence of chemical deterrents like this compound is therefore a vital defense mechanism for the host plant.

The presence of chemical compounds like this compound in plants can significantly influence the foraging behavior of herbivores nih.govusda.govbrown.edu. While specific studies detailing the nuanced effects of this compound on the foraging patterns of large herbivores are multifaceted, the general principle is that anti-herbivore compounds act as a deterrent, causing animals to be more selective in their feeding choices nih.gov. Herbivores may learn to avoid plants with high concentrations of such defensive chemicals, altering their grazing patterns to seek out more palatable forage usda.govnih.gov. This can lead to a patchy distribution of grazing pressure within a pasture, with areas of high this compound concentration being largely untouched. The effectiveness of this deterrence can be influenced by the herbivore's body size and the availability of alternative food sources brown.edu.

Interactions within Plant-Microbe Symbioses

The ecological significance of this compound is deeply intertwined with the symbiotic relationships that many grasses form with endophytic fungi. These relationships are often mutualistic, with the fungus providing protection to the host plant in exchange for nutrients and shelter nih.govnih.gov.

Crucially, this compound is an alkaloid that is synthesized by the host grass itself, not by the symbiotic Epichloë endophyte uky.eduuky.eduresearchgate.net. This is a key distinction, as much of the research on grass-endophyte interactions has focused on the alkaloids of fungal origin uky.edu. While the endophyte-produced alkaloids play a significant role in defending the host plant, the plant's own production of defensive compounds like this compound is also a vital part of its defense strategy uky.eduuky.edu. The biosynthesis of this compound in the plant has been studied, with tryptophan and ornithine identified as efficient precursors uky.eduuky.edu. The fact that this compound is a product of the plant's metabolism underscores the complexity of these symbiotic relationships, where both partners contribute to the chemical defense of the holobiont.

Mechanistic Investigations of Biochemical Activities

The biological effects of this compound are a result of its interactions at a biochemical and cellular level. Research into these mechanisms has revealed several key activities.

One of the most well-documented biochemical effects of this compound is its impact on rumen microbial fermentation researchgate.net. In vitro studies have shown that this compound can inhibit the production of volatile fatty acids by rumen microbes researchgate.net. At concentrations above 9.4 x 10^-5 M, this compound has been found to inhibit both volatile fatty acid production and cellulose (B213188) digestion by microorganisms from rumen fluid researchgate.net. Interestingly, at lower concentrations, while cellulose digestion is still inhibited, volatile fatty acid production is stimulated researchgate.net. Furthermore, this compound has been observed to affect the composition of the gas produced during fermentation, causing a decrease in the proportion of methane researchgate.net. These effects on rumen fermentation are significant as they can influence the nutritional efficiency of forage for ruminant animals.

Recent investigations have also explored the potential of this compound to act as an inhibitor of nitric oxide synthase (NOS) nih.govnih.govjapsonline.commdpi.comresearchgate.net. Nitric oxide is a signaling molecule involved in a wide range of physiological processes. The inhibition of its production can have significant biological consequences. While the specific mechanisms of this compound's interaction with NOS are an area of ongoing research, this activity suggests a broader range of biochemical effects than previously understood.

Table of Compounds Mentioned

Compound Name
Peramine
Lolitrem B
Loline (B1675033)
Indole-diterpenes
Tryptophan
Ornithine
Nitric oxide
Volatile fatty acids

Interactive Data Table: Effect of this compound on Rumen Microbe Fermentation

This compound ConcentrationEffect on Volatile Fatty Acid ProductionEffect on Cellulose DigestionEffect on Methane Proportion
> 9.4 x 10-5 MInhibitedInhibitedDecreased
≤ 9.4 x 10-5 MStimulatedInhibitedNot specified

Inhibition of in vitro Ruminal Cellulose Digestion

This compound, an alkaloid found in grasses such as tall fescue (Festuca arundinacea), has been shown to inhibit the in vitro digestion of cellulose by microorganisms present in rumen fluid. This inhibitory effect is a significant factor in the performance of cattle grazing on this compound-containing pastures. Research has demonstrated that the digestion of purified cellulose is more susceptible to the inhibitory effects of this compound than the cellulose found within the leaf tissue of F. arundinacea.

The inhibition of cellulose digestion is associated with a decrease in the production of volatile fatty acids (VFAs) and bacterial protein. The biological activity of this compound and its analogues is greatly influenced by the substitution at the C-5 position of the this compound molecule. For instance, the perlolidine (B1237773) moiety of this compound also inhibits cellulose digestion, but its effect is only comparable to that of this compound at higher concentrations. Furthermore, this compound methyl ether is less inhibitory than perlolidine.

Studies have indicated that at concentrations above 9.4 x 10⁻⁵ M, this compound inhibits both volatile fatty acid production and cellulose digestion. Interestingly, at concentrations of 9.4 x 10⁻⁵ M and lower, while cellulose digestion is still inhibited, the production of volatile fatty acids is stimulated.

The impact of this compound extends to specific microbial populations within the rumen. The growth of two anaerobic cellulolytic bacteria is reportedly increased by 10⁻⁴ M this compound, yet completely inhibited at a concentration of 10⁻³ M. Rumen protozoa are also affected, with rapid death observed at this compound concentrations above 1.13 x 10⁻³ M, whereas a concentration of 2.71 x 10⁻⁴ M has no discernible effect on their viability.

Table 1: Effects of this compound on in vitro Ruminal Fermentation

Parameter AffectedThis compound ConcentrationObserved Effect
Cellulose Digestion Not specifiedInhibited
0.04 to 1.0 mMInhibited
Volatile Fatty Acid (VFA) Production > 9.4 x 10⁻⁵ MInhibited
≤ 9.4 x 10⁻⁵ MStimulated
Bacterial Protein Production Not specifiedDecreased
Anaerobic Cellulolytic Bacteria Growth 10⁻⁴ MIncreased
10⁻³ MCompletely Inhibited
Rumen Protozoa Viability > 1.13 x 10⁻³ MRapid Death
2.71 x 10⁻⁴ MNo noticeable influence

Other Documented Biochemical Pathways Affected by this compound

The biosynthesis of this compound itself is a significant biochemical pathway in the plant, with tryptophan and ornithine identified as efficient precursors. The accumulation of this compound is influenced by environmental factors such as the availability of nitrogen and light intensity. While the primary documented effect of this compound is on ruminal digestion, its chemical structure suggests potential interactions with other biochemical pathways, although specific research in this area is limited. As an alkaloid, this compound's nitrogenous structure could allow it to interfere with enzymatic reactions and signaling pathways that are not directly related to cellulose digestion. However, detailed studies documenting the specific effects of this compound on other metabolic pathways in herbivores are not extensively available in the current body of scientific literature.

Complex Ecological Networks and Tritrophic Interactions

Plant-Insect-Vertebrate Herbivore Dynamics

This compound plays a crucial role in mediating complex interactions between the host plant, insect herbivores, and vertebrate grazers. In a notable example involving perennial ryegrass (Lolium perenne), the Argentine stem weevil, and sheep, it has been demonstrated that physical damage to the plant, such as clipping to simulate grazing, induces the synthesis of this compound. This increase in this compound concentration serves as a defense mechanism for the plant, as it has been shown to reduce the feeding activity of the beetle.

This dynamic illustrates a classic tritrophic interaction where the plant's chemical response to one type of herbivory (vertebrate grazing) has a direct impact on a second herbivore (an insect). The induced production of this compound creates a less favorable environment for the insect, thereby influencing its feeding behavior and potentially its population dynamics. These interactions are further complicated by the presence of endophytic fungi within the grass, as the specific fungal isolate can influence the extent of these effects.

Mitigation of Alkaloid Effects by Vertebrate Secretions (e.g., Sheep Saliva)

A fascinating aspect of the aforementioned tritrophic interaction is the role of vertebrate secretions in mitigating the plant's defensive response. Research has shown that the application of sheep saliva to clipped perennial ryegrass mitigates the induction of this compound synthesis that would otherwise occur due to the physical damage of clipping. nih.govresearchgate.net This suggests that components within sheep saliva can modulate the plant's chemical defense pathways.

This mitigation has a cascading effect on the ecological network. By preventing the increase in this compound, sheep saliva indirectly makes the plant more palatable to insect herbivores, such as the Argentine stem weevil. nih.govresearchgate.net This complex interplay, where a vertebrate herbivore's saliva can alter the chemical defenses of a plant and subsequently affect an insect herbivore, highlights the intricate and often unexpected connections within even seemingly simple grazing systems. nih.gov Such indirect interactions are likely more prevalent in both managed and natural grasslands than is currently recognized and have significant implications for understanding and managing these ecosystems. nih.govresearchgate.net

Future Research Trajectories and Unexplored Avenues

Comprehensive Elucidation of Perloline Biosynthetic Enzymes and Gene Clusters

Despite the identification of this compound as a key alkaloid in grasses, the complete biosynthetic pathway and the specific enzymes and gene clusters responsible for its production remain largely uncharacterized. While some studies have focused on the biosynthesis of related alkaloids like pyrrolizidine (B1209537) alkaloids, where homospermidine synthase (HSS) is a known enzyme, the specific enzymatic steps and genetic machinery for this compound are not fully elucidated uni-kiel.de.

Future research should aim to:

Identify novel enzymes: Employ advanced proteomic and metabolomic techniques to identify and characterize the full suite of enzymes involved in each step of this compound biosynthesis. This could involve targeted gene knockout or overexpression studies in model grass species.

Map gene clusters: Utilize genomic sequencing and bioinformatics tools to pinpoint the precise gene clusters responsible for encoding these biosynthetic enzymes. Understanding the genomic organization will facilitate genetic manipulation and pathway engineering.

Investigate regulatory mechanisms: Explore the transcriptional and post-transcriptional regulatory mechanisms that control this compound production in response to environmental cues, such as herbivory or nutrient availability. This could involve studying the role of transcription factors and small RNAs.

Advanced Studies on the Molecular Mechanisms of this compound's Biological Interactions

While this compound has been implicated in plant defense, the precise molecular mechanisms by which it interacts with biological systems, particularly in herbivores and other organisms, are not fully understood. This compound has been shown to inhibit in vitro ruminal cellulose (B213188) digestion tennessee.edumdpi.com.

Future research should focus on:

Target identification: Conduct in-depth studies to identify the specific molecular targets of this compound in various organisms, including insect and mammalian herbivores, as well as microbial communities within the rhizosphere and gut. Techniques such as molecular docking and proteomics could be employed connectjournals.com.

Receptor binding and signaling pathways: Investigate whether this compound interacts with specific receptors or triggers particular signaling pathways in target cells. This could involve studying its effects on cellular processes, enzyme activities, or gene expression profiles.

Structure-activity relationships (SAR): Synthesize and test a range of this compound analogs and derivatives to establish detailed structure-activity relationships, providing insights into the key pharmacophores responsible for its biological effects. This would involve a systematic approach to chemical modification and subsequent biological evaluation.

Discovery and Characterization of Novel this compound Derivatives and Metabolites

The natural diversity of this compound and its related compounds may extend beyond what is currently known. Exploring novel derivatives and metabolites could uncover compounds with enhanced or distinct biological activities.

Future research should include:

Metabolomic profiling: Utilize advanced metabolomics platforms, such as high-resolution mass spectrometry, to comprehensively profile the this compound metabolome in various grass species and under different environmental conditions mdpi.com. This could reveal previously uncharacterized derivatives or conjugates.

Isolation and structural elucidation: Isolate and structurally characterize novel this compound derivatives and metabolites using techniques like NMR spectroscopy and X-ray crystallography connectjournals.com.

Biosynthetic pathway intermediates: Identify and characterize unstable intermediates within the this compound biosynthetic pathway, which could serve as precursors for novel derivative synthesis or reveal alternative biosynthetic routes.

Interdisciplinary Approaches to Understand this compound's Broader Ecological Role

This compound's ecological significance extends beyond direct anti-herbivore defense, potentially influencing plant-microbe interactions, nutrient cycling, and competitive dynamics within plant communities.

Future research should adopt interdisciplinary approaches to:

Plant-microbe interactions: Investigate the impact of this compound on beneficial and pathogenic microbial communities in the soil and within the plant. This could involve studying its allelopathic effects on soil microbes or its role in shaping the plant's microbiome mdpi.comportlandpress.comscispace.comresearchgate.net.

Allelopathic effects: Further examine this compound's potential allelopathic properties, assessing its influence on the growth and development of neighboring plant species researchgate.netnewhollandrochester.commdpi.com.

Ecosystem-level impacts: Conduct field-scale studies to understand the broader ecological consequences of this compound production, including its effects on food web dynamics, pollinator interactions, and nutrient cycling in grassland ecosystems researchgate.netfrontiersin.orgweebly.com. This could involve manipulating this compound levels in plants and observing ecosystem responses.

Development of Biotechnological Tools for Targeted this compound Modulation in Plants

The ability to precisely control this compound levels in plants holds significant biotechnological potential for agricultural applications, such as enhancing crop resistance or developing novel biopesticides.

Future research should focus on:

Genetic engineering for enhanced production: Develop strategies for genetically engineering plants to enhance or suppress this compound biosynthesis, using tools like CRISPR/Cas9 for targeted gene editing nih.govnih.govigrownews.comcnr.itebsco.comfrontiersin.orgleftychan.netfrontiersin.orgnih.gov. This could lead to crops with improved natural pest resistance.

Metabolic engineering for novel derivatives: Apply metabolic engineering principles to redirect biosynthetic pathways towards the production of specific this compound derivatives with desired biological activities frontiersin.orgresearchgate.netnih.govnih.govpreprints.org. This may involve overcoming challenges related to cellular compartmentalization and complex metabolic networks nih.gov.

Synthetic biology approaches: Explore synthetic biology to construct artificial this compound biosynthetic pathways in heterologous hosts, enabling controlled and scalable production of the compound and its analogs preprints.org.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for studying perloline accumulation dynamics in tall fescue under varying environmental conditions?

  • Methodology : Use controlled environment trials (e.g., greenhouse studies) to isolate variables like nitrogen fertilization, temperature, and soil moisture. Field experiments with randomized block designs across multiple locations and harvest dates are critical to account for genotype × environment interactions . HPLC or GC-MS should be employed for precise quantification of this compound concentrations, with seasonal sampling to track temporal trends (e.g., mid-August peaks in Kentucky) .

Q. How can researchers standardize protocols for measuring this compound concentrations to ensure reproducibility across studies?

  • Methodology : Adopt validated analytical techniques (e.g., thin-layer chromatography for preliminary screening, followed by mass spectrometry for confirmation). Include detailed metadata on plant tissue selection (e.g., roots vs. leaves), sample preparation (drying, extraction solvents), and calibration curves using certified reference materials. Replicate measurements across labs to assess inter-study variability .

Q. What statistical approaches are most effective for analyzing heritability and genetic control of this compound content?

  • Methodology : Apply combining ability analysis (general vs. specific) and estimate broad-sense (HB.S.H_{B.S.}) and narrow-sense (HN.S.H_{N.S.}) heritabilities. Use diallel crosses or polycross progenies to partition additive and dominance effects, as this compound accumulation shows high dominance for low concentrations . Mixed linear models can account for genotype × environment interactions in multi-location trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s ecological roles (e.g., insect resistance vs. neutral effects) across studies?

  • Methodology : Conduct meta-analyses of existing data to identify confounding variables (e.g., fungal endophyte presence, nitrogen levels). Design factorial experiments testing this compound × endophyte interactions (e.g., NEA2 fungal isolates) and quantify weevil feeding responses via choice assays. Use structural equation modeling to disentangle direct and indirect effects .

Q. What strategies mitigate genotype × environment interactions when selecting low-perloline tall fescue lines?

  • Methodology : Implement recurrent selection programs with high-perloline testers across diverse environments (e.g., Corvallis vs. Columbia trials). Leverage genomic selection models trained on multi-environment data to predict breeding values. Validate stability parameters (e.g., Finlay-Wilkinson regression) to identify genotypes with consistent low-perloline expression .

Q. How does nitrogen fertilization influence this compound biosynthesis pathways at the molecular level?

  • Methodology : Combine transcriptomics (RNA-seq) and metabolomics to profile gene expression and alkaloid intermediates under varying nitrogen regimes (e.g., 5–50 mM NO3-). Use mutant lines or CRISPR-edited plants to validate candidate genes (e.g., cytochrome P450s linked to diazaphenanthrene alkaloid synthesis). Correlate findings with field data on this compound accumulation under nitrogen supplementation .

Q. What experimental frameworks best capture the trade-offs between this compound-mediated pest resistance and forage digestibility?

  • Methodology : Conduct in vitro digestibility assays (e.g., IVDMD) alongside bioassays with insect herbivores. Use path analysis to quantify relationships between this compound concentrations, cellulose inhibition thresholds (>10⁻⁴ M), and nutrient retention. Field trials should monitor livestock performance metrics (e.g., weight gain) in pastures with contrasting this compound levels .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., this compound’s role in insect resistance), apply sensitivity analyses to assess methodological differences (e.g., extraction protocols, pest species used). Cross-reference studies with harmonized metadata .
  • Longitudinal Studies : Track this compound dynamics across plant developmental stages (e.g., seedling emergence to flowering) and climatic cycles to model accumulation patterns .
  • Interdisciplinary Integration : Combine agronomy, genetics, and ecology frameworks to address multifactorial impacts of this compound, such as its dual role in plant defense and nutrient cycling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.